4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a key target for antiviral drugs.
Biochemical Pathways
The compound’s interaction with the genome polyprotein affects the biochemical pathway of viral replication. By inhibiting the function of the genome polyprotein, the compound disrupts the virus’s ability to reproduce, which can lead to a decrease in viral load .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing , suggesting that it has suitable pharmacokinetic properties for drug development
Result of Action
The result of this compound’s action is a decrease in viral replication. By inhibiting the function of the genome polyprotein, the compound can reduce the number of new viruses produced, potentially leading to a decrease in the severity of the infection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to exhibit properties of an isoform-selective inhibitor of human carbonic anhydrase II . This suggests that it interacts with enzymes such as carbonic anhydrase II, potentially influencing their activity .
Cellular Effects
It has been suggested that this compound may have antimicrobial properties, potentially influencing the function of bacterial cells .
Molecular Mechanism
It is known to act as an inhibitor of human carbonic anhydrase II . This suggests that it may bind to this enzyme, inhibiting its activity and thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanobenzamide in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the cyano and benzamide groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
4-Cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly its antiviral and anticancer properties.
Structural Characteristics
This compound features a benzamide moiety linked to a 1,2-oxazole ring with a cyano group at the 4-position and a methyl group at the 3-position. This unique structure contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the oxazole ring : This typically includes cyclization reactions involving appropriate precursors.
- Introduction of the cyano group : Often achieved through nitrile substitution reactions.
- Final coupling : The benzamide moiety is introduced via acylation reactions.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication by targeting essential viral proteins involved in genome polyprotein processing. This action can lead to a significant reduction in viral load during infections, demonstrating its potential as an antiviral therapeutic agent.
Anticancer Activity
The compound also displays promising anticancer properties. Preliminary studies have indicated that it may inhibit specific cancer cell lines through mechanisms such as:
- Enzyme inhibition : The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is implicated in various physiological processes and cancer progression.
- Induction of apoptosis : Flow cytometry assays have shown that it can induce apoptosis in cancer cells in a dose-dependent manner .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Antiviral Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant | Moderate | Inhibition of viral proteins; carbonic anhydrase inhibition |
2-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | Moderate | High | Enzyme inhibition; cellular signaling interference |
Other oxazole derivatives | Variable | Low to Moderate | Diverse mechanisms depending on structure |
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral replication in cultured cells infected with specific viruses. The compound was observed to lower the expression levels of viral proteins crucial for replication.
- Cancer Cell Line Studies : A study involving multiple cancer cell lines (e.g., MCF-7 and U-937) showed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls. The IC50 values for these effects were found to be within the micromolar range, indicating potent activity against these cancer types .
Properties
IUPAC Name |
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAIGQENUIKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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